molecular formula C14H12N2 B13152020 N-[(E)-Phenylmethylidene]benzenecarboximidamide CAS No. 26196-28-1

N-[(E)-Phenylmethylidene]benzenecarboximidamide

Cat. No.: B13152020
CAS No.: 26196-28-1
M. Wt: 208.26 g/mol
InChI Key: VUWBZKZDKNGLGU-UHFFFAOYSA-N
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Description

N-[(E)-Phenylmethylidene]benzenecarboximidamide is a benzenecarboximidamide derivative characterized by an (E)-configured phenylmethylidene group (-CH=Ph) attached to the imidamide nitrogen. The core structure of benzenecarboximidamide consists of a benzene ring connected to a carboximidamide group (C(=NH)-NH₂).

Properties

CAS No.

26196-28-1

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

N-benzylidenebenzenecarboximidamide

InChI

InChI=1S/C14H12N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-11,15H

InChI Key

VUWBZKZDKNGLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC(=N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidenebenzimidamide can be synthesized through the condensation reaction between benzaldehyde and benzimidamide. The reaction typically involves the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of N-Benzylidenebenzimidamide may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of supported noble metal catalysts in a solvent-free condition or in the presence of a reaction solvent can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Benzylidenebenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylidenebenzimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated that N-Benzylidenebenzimidamide derivatives may have anticancer properties, making them candidates for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzylidenebenzimidamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer applications, N-Benzylidenebenzimidamide derivatives may induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperazine-Linked Derivatives (Compounds 21–23)
  • Structure : Compounds 21–23 feature a 4-(4-phenylpiperazine-1-yl)benzenecarboximidamide core with varied alkyl/aryl substituents (e.g., 3-phenylpropyl, 4-fluorobenzyl) .
  • Synthesis: Prepared via refluxing ethanol with amines, yielding hydrochloride salts (51–64% yields).
  • Key Differences : The piperazine moiety enhances solubility and may facilitate interactions with biological targets, unlike the planar (E)-phenylmethylidene group in the target compound.
Pentamidine and Hoechst 33258 Analogues
  • Pentamidine: Contains two benzenecarboximidamide groups linked by a flexible alkyl chain. Positively charged amidine groups enable DNA minor groove binding, contributing to antimicrobial activity .
  • Hoechst 33258 : A benzimidazole derivative with similar planar aromaticity but lacking the amidine group. Both compounds highlight the importance of charged groups for target binding.
Sulfonyl and Halogen-Substituted Derivatives
  • 3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide : Incorporates a sulfonyl group and chlorine atom, enhancing electrophilicity and hydrogen-bonding capacity .
  • N-(2-Iodophenyl)benzenecarboximidamide : The iodine substituent increases molecular weight and polarizability, influencing crystal packing via halogen bonding .
Antifungal and Antimicrobial Effects
  • Compounds 21–23 : Showed 51–64% inhibition against Pneumocystis carinii in vitro, attributed to the piperazine moiety’s ability to disrupt microbial membranes .
  • Pentamidine : Broad-spectrum antimicrobial activity via DNA interaction; IC₅₀ values for related compounds exceed 200 µM (T. thermophila) and 500 µM (P. carinii) .
Group I Intron Inhibition
  • Compound 4-4-4-2-12 : Inhibits C. albicans group I intron splicing (IC₅₀ < 50 µM) via phenylguanidine interactions .
  • Comparison : The target compound’s amidine group could similarly stabilize RNA-ligand complexes, though steric effects from the phenylmethylidene group might alter binding specificity.

Physicochemical Properties

Crystallographic Data
  • N'-(2,6-Dimethylphenyl)benzenecarboximidamide : Exhibits distorted benzene rings (26–86° dihedral angles) and N–H⋯N hydrogen bonding, forming 1D chains .
  • N-(2-Iodophenyl)benzenecarboximidamide : Crystallizes in a triclinic system (V = 1275.7 ų) with I⋯π interactions influencing packing .
  • Target Compound : Expected to adopt a planar conformation due to the (E)-configuration, with hydrogen bonding similar to analogs but altered crystal symmetry.
Solubility and Stability
  • Hydroxy-Substituted Derivatives : Disubstituted-N'-hydroxy-benzenecarboximidamide is regulated under TSCA due to reactivity and stability concerns .
  • Target Compound : The absence of polar hydroxy groups may improve stability but reduce aqueous solubility compared to hydroxylated analogs.

Biological Activity

N-[(E)-Phenylmethylidene]benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound features a phenylmethylidene group attached to a benzenecarboximidamide moiety. Its structure can be represented as follows:

C14H12N2\text{C}_{14}\text{H}_{12}\text{N}_2

This compound's unique arrangement of functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella enterica16 µg/mL

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown significant inhibition of pro-inflammatory cytokines in cell cultures, particularly TNF-α and IL-6. The anti-inflammatory activity is attributed to the modulation of the NF-κB signaling pathway, which plays a critical role in the inflammatory response.

Case Study: Inhibition of TNF-α Production
In a study using RAW264.7 macrophages, treatment with this compound resulted in a 50% reduction in TNF-α levels at a concentration of 25 µM. This suggests that the compound may be beneficial in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
  • Cytokine Modulation : By influencing cytokine production, the compound can alter immune responses.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects and establish safe dosage ranges for clinical applications.

Table 2: Toxicity Profile Summary

Test TypeResult
Acute Toxicity (LD50)>2000 mg/kg in rodents
MutagenicityNegative in Ames test
Reproductive ToxicityNo observed adverse effects

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